molecular formula C28H28ClN3OS B15143903 3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide

Cat. No.: B15143903
M. Wt: 493.1 g/mol
InChI Key: VFSUUTYAEQOIMW-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core or the pyridine ring.

    Reduction: Reduction reactions can occur at the amide or the pyridine ring.

    Substitution: The chloro group on the benzothiophene core can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents and conditions for these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a smoothened receptor agonist, playing a role in the Hedgehog signaling pathway.

    Medicine: Potential therapeutic applications in conditions related to the Hedgehog signaling pathway, such as cancer and developmental disorders.

    Industry: May be used in the development of new pharmaceuticals or chemical products.

Mechanism of Action

The compound exerts its effects by acting as a smoothened (Smo) receptor agonist. It antagonizes cyclopamine action at the Smo receptor and activates the Hedgehog signaling pathway in a Patched independent manner . This pathway is crucial for various developmental processes and has been implicated in several diseases, including cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and its role as a smoothened receptor agonist. This distinguishes it from other similar compounds that may not have the same biological activity or therapeutic potential.

Properties

Molecular Formula

C28H28ClN3OS

Molecular Weight

493.1 g/mol

IUPAC Name

3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C28H28ClN3OS/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20/h2-8,13-17,22-23,30H,9-12,18H2,1H3/i1D3

InChI Key

VFSUUTYAEQOIMW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl

Canonical SMILES

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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